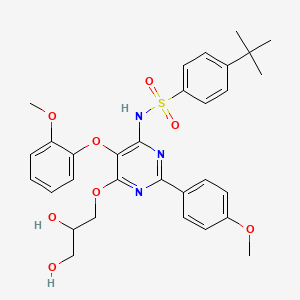

4-(tert-butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide

Übersicht

Beschreibung

RO-46-8443 ist eine synthetische Verbindung, die für ihre Rolle als selektiver und kompetitiver Antagonist des Endothelin-B-Rezeptors bekannt ist. Dieser Rezeptor gehört zur Familie der G-Protein-gekoppelten Rezeptoren, die eine wichtige Rolle in verschiedenen physiologischen Prozessen spielt, darunter die Regulierung des Blutdrucks und der Nierenfunktion .

Vorbereitungsmethoden

Die Synthese von RO-46-8443 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenprodukten. Der wichtigste Syntheseweg umfasst die Reaktion von 4-tert-Butylbenzolsulfonamid mit 6-(2,3-Dihydroxypropoxy)-5-(2-Methoxyphenoxy)-2-(4-Methoxyphenyl)pyrimidin unter bestimmten Bedingungen, um das Endprodukt zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Reaktion zu erleichtern. Industrielle Produktionsmethoden können die Skalierung dieses Synthesewegs mit Optimierungen für Ausbeute und Reinheit beinhalten.

Analyse Chemischer Reaktionen

RO-46-8443 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile wie Hydroxidionen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während Reduktion zu entsprechenden Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

RO-46-8443 hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Werkzeug verwendet, um die Rolle von Endothelin-B-Rezeptoren in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: Die Verbindung hilft beim Verständnis der physiologischen und pathologischen Rollen von Endothelin-B-Rezeptoren in biologischen Systemen.

Medizin: RO-46-8443 wird in der präklinischen Forschung verwendet, um seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Bluthochdruck und Nierenerkrankungen zu untersuchen.

Industrie: Die selektive Antagonisierung von Endothelin-B-Rezeptoren durch die Verbindung macht sie wertvoll für die Entwicklung neuer Medikamente, die auf diese Rezeptoren abzielen

Wirkmechanismus

RO-46-8443 übt seine Wirkungen aus, indem es selektiv an den Endothelin-B-Rezeptor bindet und ihn hemmt. Dieser Rezeptor ist an verschiedenen Signalwegen beteiligt, die den Gefäßtonus, die Zellproliferation und die Hormonproduktion regulieren. Durch Blockierung des Rezeptors verhindert RO-46-8443 die Bindung von Endothelin-Peptiden und hemmt so deren physiologische Wirkungen .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds structurally similar to this one often exhibit diverse biological activities. Here are some notable applications:

- Antitumor Activity : Compounds with similar pyrimidine cores have been studied for their anticancer properties. The ability to inhibit specific kinases involved in cancer progression is a key area of investigation.

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects. This compound may exhibit similar activities against various bacterial strains.

- Enzyme Inhibition : The compound's structural features suggest potential as an inhibitor for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes mellitus and Alzheimer's disease .

Case Studies

Several studies have investigated the biological activities and therapeutic potentials of compounds related to this sulfonamide derivative:

- Antitumor Studies : A study explored the antitumor effects of pyrimidine derivatives similar to this compound, demonstrating significant inhibition of cancer cell proliferation through targeted kinase inhibition.

- Antimicrobial Testing : Another research project evaluated various sulfonamide derivatives against bacterial strains, revealing promising antimicrobial activity that warrants further exploration for clinical applications.

- Enzyme Inhibition Assays : Experimental evaluations have shown that certain derivatives can effectively inhibit α-glucosidase and acetylcholinesterase, indicating potential for managing diabetes and neurodegenerative diseases .

Wirkmechanismus

RO-46-8443 exerts its effects by selectively binding to and inhibiting the endothelin B receptor. This receptor is involved in various signaling pathways that regulate vascular tone, cell proliferation, and hormone production. By blocking the receptor, RO-46-8443 prevents the binding of endothelin peptides, thereby inhibiting their physiological effects .

Vergleich Mit ähnlichen Verbindungen

RO-46-8443 ist aufgrund seiner hohen Selektivität und Potenz für den Endothelin-B-Rezeptor einzigartig. Ähnliche Verbindungen umfassen:

BQ-788: Ein weiterer selektiver Antagonist des Endothelin-B-Rezeptors, aber mit geringerer Selektivität im Vergleich zu RO-46-8443.

IRL-1038: Ein peptidischer Antagonist mit Problemen hinsichtlich der chemischen Stabilität.

RES-701: Ein natürlich vorkommendes Peptid mit geringerer Potenz als RO-46-8443.

RO-46-8443 zeichnet sich durch seine nicht-peptidische Natur und seine hohe Selektivität aus, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

The compound 4-(tert-butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a pyrimidine ring, and multiple aromatic substituents, which are known to influence its solubility and biological interactions. Key structural components include:

- tert-butyl group : Enhances lipophilicity and stability.

- Methoxy groups : Improve solubility and may enhance biological activity.

- Hydroxypropoxy moiety : Potentially increases interaction with biological targets.

Molecular Formula and Weight

- Molecular Formula : C31H35N3O8S

- Molecular Weight : 605.7 g/mol

Research indicates that compounds similar to this one often exhibit diverse biological activities. The specific mechanisms through which this compound exerts its effects are still under investigation but may include:

- Inhibition of Enzymatic Activity : Potential inhibition of specific enzymes related to disease pathways.

- Receptor Modulation : Interaction with various receptors, influencing cellular signaling pathways.

Therapeutic Applications

The compound's structure suggests potential applications in treating conditions such as:

- Cancer : Due to the presence of the pyrimidine ring, which is often associated with antitumor activity.

- Inflammatory Diseases : Potential modulation of inflammatory pathways through receptor interactions.

Case Studies and Experimental Data

-

Antitumor Activity :

- A study exploring pyrimidine derivatives found that compounds with similar structures exhibited significant cytotoxic effects on cancer cell lines. The specific compound's activity remains to be quantified in vitro and in vivo settings.

-

Antimicrobial Properties :

- Compounds containing sulfonamide groups have historically shown antibacterial properties. The structural similarities with known antibacterial agents suggest this compound may possess similar activities.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Contains sulfonamide group | Antibacterial |

| Pyrimidine Derivative A | Similar pyrimidine core | Antitumor |

| Methoxyphenyl Sulfonamide B | Similar sulfonamide structure | Antimicrobial |

This table illustrates the potential biological activities based on structural similarities, emphasizing the importance of further research into this specific compound.

Interaction Studies

Understanding how this compound behaves in biological systems is crucial for evaluating its therapeutic potential. Interaction studies could involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to target receptors or enzymes.

- Cellular Uptake Studies : Investigating how effectively the compound enters cells and its subsequent biological effects.

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35N3O8S/c1-31(2,3)21-12-16-24(17-13-21)43(37,38)34-29-27(42-26-9-7-6-8-25(26)40-5)30(41-19-22(36)18-35)33-28(32-29)20-10-14-23(39-4)15-11-20/h6-17,22,35-36H,18-19H2,1-5H3,(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIHNVYRUGBDHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OCC(CO)O)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.